molecular formula C17H17F3N2O3S B6579898 5-(pyrrolidine-1-sulfonyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one CAS No. 1096184-75-6

5-(pyrrolidine-1-sulfonyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one

Cat. No.: B6579898
CAS No.: 1096184-75-6
M. Wt: 386.4 g/mol
InChI Key: PQMOIIXEOWTPSI-UHFFFAOYSA-N
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Description

5-(pyrrolidine-1-sulfonyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one is a useful research compound. Its molecular formula is C17H17F3N2O3S and its molecular weight is 386.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.09119807 g/mol and the complexity rating of the compound is 704. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-pyrrolidin-1-ylsulfonyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O3S/c18-17(19,20)14-5-3-4-13(10-14)11-21-12-15(6-7-16(21)23)26(24,25)22-8-1-2-9-22/h3-7,10,12H,1-2,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMOIIXEOWTPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Pyrrolidine-1-sulfonyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one, also known by its CAS number 1096184-75-6, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H17F3N2O3S, with a molecular weight of 386.4 g/mol. The structure features a pyrrolidine sulfonyl group and a trifluoromethyl phenyl moiety, which are critical for its biological interactions.

PropertyValue
CAS Number1096184-75-6
Molecular FormulaC17H17F3N2O3S
Molecular Weight386.4 g/mol

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE) and urease, which are critical in neurological and gastrointestinal functions respectively. This inhibition can lead to enhanced cholinergic activity and reduced urease-related pathologies .
  • Antibacterial Activity : Preliminary studies suggest moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis, indicating potential applications in treating bacterial infections .

Pharmacological Effects

The biological activity of this compound extends to several pharmacological areas:

  • Anticancer Activity : Similar compounds have demonstrated anticancer properties through various pathways, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Properties : The sulfonamide functionality is associated with anti-inflammatory effects, which may be beneficial in treating conditions like arthritis or other inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Antibacterial Screening : A study evaluated a series of pyrrolidine derivatives for their antibacterial properties. The results indicated that compounds with similar structures exhibited significant activity against multiple bacterial strains, supporting the hypothesis that this compound may possess similar efficacy .
  • Enzyme Inhibition Studies : In vitro assays demonstrated that derivatives containing the pyrrolidine sulfonyl group effectively inhibited AChE and urease. This suggests that this compound could be a candidate for further development as an enzyme inhibitor in therapeutic contexts .
  • Docking Studies : Molecular docking studies have provided insights into the binding interactions between this compound and target enzymes. These studies help elucidate the potential effectiveness of the compound in modulating enzyme activity through specific binding sites .

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